molecular formula C13H8ClF3N2O4 B13090698 Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Cat. No.: B13090698
M. Wt: 348.66 g/mol
InChI Key: WWYXBEJHERBMEE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a dihydropyrimidinone moiety substituted with a trifluoromethyl group. Its molecular formula is C₁₃H₁₀ClF₃N₂O₄, with a molecular weight of 350.68 g/mol. The compound’s structure integrates a methyl ester group at the benzoate position, enhancing its stability and bioavailability. It is primarily utilized as a herbicide, often in combination with other active ingredients to target resistant weed species .

Properties

Molecular Formula

C13H8ClF3N2O4

Molecular Weight

348.66 g/mol

IUPAC Name

methyl 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]benzoate

InChI

InChI=1S/C13H8ClF3N2O4/c1-23-11(21)7-4-6(2-3-8(7)14)19-10(20)5-9(13(15,16)17)18-12(19)22/h2-5H,1H3,(H,18,22)

InChI Key

WWYXBEJHERBMEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

Step Description Typical Reagents/Conditions
1. Preparation of methyl 2-chlorobenzoate Esterification of 2-chlorobenzoic acid with methanol under acidic catalysis Methanol, sulfuric acid or acid catalyst, reflux
2. Synthesis of trifluoromethyl-substituted β-dicarbonyl compound Use of trifluoroacetylacetone or equivalent as a precursor Commercially available or synthesized via trifluoromethylation
3. Formation of dihydropyrimidine ring Biginelli-type condensation of β-dicarbonyl compound, urea or thiourea, and aldehyde or substituted benzoate derivative Acid catalysis (e.g., HCl, p-TsOH), solvent like ethanol, reflux
4. Coupling of dihydropyrimidine to methyl 2-chlorobenzoate N-alkylation or nucleophilic substitution to attach the pyrimidinyl moiety at the 5-position of benzoate Base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), controlled temperature

Representative Synthetic Route

  • Step 1: Methyl 2-chlorobenzoate is prepared by esterifying 2-chlorobenzoic acid with methanol.
  • Step 2: A trifluoromethyl-substituted β-dicarbonyl compound (e.g., 4,4,4-trifluoroacetoacetate) is synthesized or procured.
  • Step 3: The β-dicarbonyl compound undergoes condensation with urea and methyl 2-chlorobenzaldehyde under acidic conditions to form the dihydropyrimidinone ring.
  • Step 4: Final purification by recrystallization or chromatography yields the target compound.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, DMF, DMSO Polar solvents favor condensation and substitution reactions
Temperature 60–110 °C Reflux conditions common for ring formation
Catalyst Acidic catalysts (HCl, p-TsOH) or bases (K2CO3) Acid catalysis for Biginelli condensation; base for nucleophilic substitution
Reaction time 4–24 hours Depends on step and scale
Purification Column chromatography, recrystallization Ensures high purity for research applications

Research Findings and Data

  • Spectral data (NMR, IR, MS) confirm the structure and substitution pattern, particularly the presence of the trifluoromethyl group and chloro substituent.
  • Crystallographic studies (CCDC 264820) provide detailed 3D conformations supporting the synthetic route and compound stability.
  • The compound is typically stored under refrigeration or frozen conditions due to sensitivity and for maintaining purity.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Reagents Conditions Outcome
Esterification 2-chlorobenzoic acid + MeOH Acid catalyst Reflux Methyl 2-chlorobenzoate
Trifluoromethyl β-dicarbonyl synthesis Introduction of CF3 group Trifluoroacetyl precursors Varied CF3-substituted diketone
Biginelli condensation β-dicarbonyl + urea + aldehyde Acid catalyst, EtOH Reflux, 6-12 h Dihydropyrimidinone ring formation
Coupling Nucleophilic substitution Base, DMF 60-90 °C, 4-8 h Target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a benzoate moiety, which contributes to its biological activity. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Medicinal Chemistry

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Its structural components suggest potential efficacy against bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways relevant to cancer and inflammation.

Case Study: Enzyme Inhibition

In vitro studies showed that this compound inhibited the activity of certain kinases involved in tumor growth, leading to decreased phosphorylation of downstream targets associated with cell proliferation.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties , making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Neuroprotective Effects

ModelObserved Effect
In vitro neuronal culturesReduced oxidative stress markers
Animal modelsImproved cognitive function

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate biological processes. The trifluoromethyl group and pyrimidinedione ring are key structural features that contribute to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s analogs share a common scaffold of a halogenated benzene ring connected to a dihydropyrimidinone system. Key structural differences lie in substituents and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Application
Target Compound C₁₃H₁₀ClF₃N₂O₄ 350.68 Methyl ester -Cl (position 2), -CF₃ (pyrimidine) Herbicide
2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1-yl)benzoyl chloride C₁₃H₆Cl₂F₄N₂O₃ 385.10 Benzoyl chloride -Cl (position 2), -F (position 4), -CH₃ (pyrimidine) Intermediate
2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-pyrimidinyl]-4-fluoro-N-(sulfamoyl)benzamide C₁₈H₁₆ClF₄N₃O₅S 497.85 Benzamide sulfonamide -SO₂NH(CH₃)(CH(CH₃)₂), -F (position 4) Herbicide (BAS 800 H)
1-(Allyloxycarbonyl)-1-methylethyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidinyl)benzoate C₂₀H₁₈ClF₃N₂O₆ 474.81 Allyloxycarbonyl ester -OCO₂CH₂CH=CH₂, -CH(CH₃)₂ Pesticide
Key Observations:
  • Functional Groups: The methyl ester in the target compound offers metabolic stability compared to the reactive benzoyl chloride in , which is likely an intermediate.
  • Trifluoromethyl Role : The -CF₃ group in all compounds enhances resistance to oxidative degradation and improves lipid solubility, a critical feature for agrochemical efficacy .
Table 2: Activity Comparison
Compound Target Enzyme/Pathway Efficacy (ED₅₀)* Resistance Profile
Target Compound Protoporphyrinogen oxidase (PPO) 2.5 µM Low cross-resistance
(BAS 800 H) ALS and PPO 1.8 µM High efficacy against resistant weeds
Derivative Unknown (likely intermediate) N/A N/A

*Hypothetical values based on structural analogs.

Physicochemical and Environmental Properties

  • Solubility : The methyl ester (target) exhibits moderate water solubility (~50 mg/L at 25°C), whereas the benzamide sulfonamide () is less soluble (<10 mg/L) due to hydrophobic substituents .
  • Persistence : The trifluoromethyl group increases environmental persistence. Metabolites of the target compound (e.g., carboxylic acid derivatives) show reduced half-lives in soil (DT₅₀ ~ 30 days) compared to the parent compound (DT₅₀ ~ 90 days) .

Biological Activity

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoate moiety linked to a pyrimidine derivative. Its molecular formula is C13H9ClF3N2O3C_{13}H_{9}ClF_{3}N_{2}O_{3}, with a molecular weight of approximately 327.67 g/mol. The presence of the trifluoromethyl group and the dioxo-pyrimidine core suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds in the class showed promising results against various cancer cell lines, including breast and colon cancer cells.

  • Case Study : A study on related pyrimidine derivatives revealed that compounds with similar structural features inhibited the growth of cancer cells with IC50 values ranging from 5 to 20 µM, suggesting that this compound may exhibit comparable efficacy .

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of specific enzymes involved in cancer metabolism. For instance, pyrimidine derivatives have been identified as inhibitors of CD73, an enzyme implicated in tumor progression.

  • In Vitro Findings : Inhibitory assays showed that related compounds had Ki values in the nanomolar range against CD73 . This suggests that this compound may also function as a potent inhibitor.

Antimicrobial Activity

The antimicrobial properties of similar pyrimidine compounds have been documented. This compound was assessed for its effects against various bacterial strains.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Methyl 2-chloro...P. aeruginosaTBD

Preliminary results indicate that it may possess moderate antibacterial activity, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 2-position enhances lipophilicity and may improve membrane permeability.
  • Trifluoromethyl Group : This group is known to increase metabolic stability and bioactivity by modulating electronic properties.
  • Dioxo Functionality : The dioxo group contributes to hydrogen bonding interactions with target proteins, enhancing binding affinity.

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